Tert-butyl (4-(3-oxopropyl)phenyl)carbamate
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Overview
Description
tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate: is an organic compound that features a tert-butyl group, a phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions at other functional groups. It is also used in the synthesis of peptides and proteins .
Medicine: Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: In the industrial sector, tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is used in the production of polymers and coatings. Its unique structural properties can enhance the performance of these materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
Comparison with Similar Compounds
- tert-butyl N-(4-aminobutyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(2-aminophenyl)carbamate
Comparison: tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the 3-oxopropyl group attached to the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other tert-butyl carbamates. For example, the 3-oxopropyl group can participate in additional reactions, such as aldol condensations, which are not possible with other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h6-10H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
LPSBMWGYPPYZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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